

Structure-Activity Relationship of 1,5-Naphthyridin-3-amine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 1,5-Naphthyridin-3-amine

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The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Analogs of **1,5-naphthyridin-3-amine**, in particular, have garnered significant attention as potent inhibitors of various enzymes and receptors, making them promising candidates for drug discovery in oncology, infectious diseases, and immunology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **1,5-naphthyridin-3-amine** analogs against key biological targets, supported by experimental data and detailed protocols.

Overview of Biological Targets

Substituted **1,5-naphthyridin-3-amine** analogs have been extensively investigated as inhibitors of several important biological targets, including:

- **Topoisomerases:** These enzymes are crucial for DNA replication and transcription, making them attractive targets for antibacterial and anticancer agents.
- **Transforming Growth Factor-beta (TGF- β) Type I Receptor (ALK5):** ALK5 is a serine/threonine kinase that plays a pivotal role in cell growth, differentiation, and immune regulation. Its dysregulation is implicated in fibrosis and cancer.

- Phosphatidylinositol 4-kinase (PI4K): This lipid kinase is essential for the life cycle of various pathogens, including the malaria parasite *Plasmodium falciparum*.

This guide will delve into the SAR of **1,5-naphthyridin-3-amine** analogs for each of these targets.

Comparative Analysis of Structure-Activity Relationships

The biological activity of **1,5-naphthyridin-3-amine** analogs is highly dependent on the nature and position of substituents on the naphthyridine core. The following sections summarize the key SAR findings for different biological targets, with quantitative data presented in tabular format.

Antibacterial Activity: Targeting Bacterial Topoisomerases

A series of oxabicyclooctane-linked 1,5-naphthyridine analogs have been identified as novel bacterial topoisomerase inhibitors (NBTIs) with broad-spectrum antibacterial activity. These compounds target both DNA gyrase and topoisomerase IV.^[1] The general structure of these analogs involves substitutions at the C-2 and C-7 positions of the 1,5-naphthyridine ring.

Key SAR Insights:

- C-2 Position: Substitutions with an alkoxy (e.g., methoxy) or a cyano (CN) group are well-tolerated and can enhance antibacterial activity.^[1] A wide range of ether substitutions at the C-2 position, including those with polar groups like amino and carboxyl, are tolerated for *Staphylococcus aureus* activity.^[2]
- C-7 Position: Halogen (e.g., fluoro, chloro) or hydroxyl substitutions at this position are generally preferred for optimal activity.^[1]
- Other Positions: Substitutions on other carbons of the 1,5-naphthyridine core generally lead to a decrease in antibacterial activity.^[1]

- **Linker and Right-Hand Side (RHS) Moiety:** The nature of the linker and the RHS moiety significantly influences the activity. For instance, in pyridoxazinone-containing NBTIs, fluoro, chloro, and methyl groups at the C-3 position of the pyridoxazinone ring retain potency.[3]

Table 1: Antibacterial Activity (MIC) of 1,5-Naphthyridine Analogs

Compound ID	C-2 Substituent	C-7 Substituent	S. aureus (MIC in µg/mL)	E. coli (MIC in µg/mL)	Reference
AM-8722	-	F	-	-	[4]
16 (AM-8888)	-	F (on 1,5-naphthyridin-2-one)	0.016 - 4	4	[4]
Fluoro-pyridoxazinone analog	OCH3	OH	0.5	>128	[5]
Pyridodioxane analog	OCH3	OH	0.5	>128	[5]

Note: The specific substitutions for AM-8722 and AM-8888 on the 1,5-naphthyridine core are complex and involve a 1,5-naphthyridin-2-one structure. Please refer to the cited literature for detailed chemical structures.

ALK5 Inhibition: Modulating the TGF-β Signaling Pathway

1,5-Naphthyridine derivatives have emerged as potent and selective inhibitors of the TGF-β type I receptor, ALK5. These inhibitors typically feature a substituted aminothiazole or pyrazole moiety linked to the naphthyridine core.

Key SAR Insights:

- **Core Structure:** The 1,5-naphthyridine scaffold serves as a key pharmacophore that occupies the ATP-binding site of ALK5.[6]

- **Aminothiazole and Pyrazole Moieties:** The introduction of these heterocyclic rings at the 3-position of the 1,5-naphthyridine is crucial for high-potency inhibition.
- **Substitutions on the Heterocycle:** The nature of the substituent on the aminothiazole or pyrazole ring significantly impacts the inhibitory activity. For instance, specific substitutions can lead to compounds with nanomolar IC50 values.

Table 2: ALK5 Inhibitory Activity of 1,5-Naphthyridine Analogs

Compound ID	Core Modification	ALK5 Autophosphorylation IC50 (nM)	Reference
15	Aminothiazole derivative	6	[7][8]
19	Pyrazole derivative	4	[7][8]

Antimalarial Activity: Targeting Plasmodium falciparum PI4K (PfPI4K)

2,8-Disubstituted-1,5-naphthyridines have been identified as potent inhibitors of PfPI4K, a crucial enzyme for the parasite's life cycle. The SAR of this series has been explored to optimize both potency and pharmacokinetic properties.

Key SAR Insights:

- **C-8 Position:** Introduction of basic groups, such as aminopiperidines, at the 8-position is critical for antiplasmodial activity.[9][10]
- **C-2 Position:** Aryl substitutions at the C-2 position are common. Modifications to this aryl ring can improve solubility and pharmacokinetic profiles.[11][12]
- **Linker:** The nature of the linker between the 8-position and the basic amine influences both potency and selectivity.[9][10]

Table 3: Antiplasmodial and PfPI4K Inhibitory Activity of 1,5-Naphthyridine Analogs

Compound ID	C-2 Substituent	C-8 Substituent	P. falciparum NF54 IC50 (nM)	PvPI4K IC50 (nM)	Reference
21	6-(trifluoromethyl)pyridin-3-yl	N-methyl-4-aminopiperidine	52	175	[9] [10]
36	2-amino	4-aminopiperidine	40	9400	[9]
27	2,6-dimethylpyridin-3-yl	4-hydroxypiperidin-4-yl	-	-	[11] [12]

Note: PvPI4K (Plasmodium vivax PI4K) is often used as a surrogate for PfPI4K in enzyme assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Topoisomerase I Inhibition Assay

Objective: To determine the ability of test compounds to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

- Supercoiled plasmid DNA (e.g., pBR322)
- Human Topoisomerase I
- 10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
- Test compounds dissolved in DMSO

- Agarose gel
- Ethidium bromide
- Gel loading buffer

Procedure:

- Prepare reaction mixtures containing 1x Topoisomerase I reaction buffer, supercoiled DNA, and the test compound at various concentrations.
- Initiate the reaction by adding human Topoisomerase I to each reaction mixture.
- Incubate the reactions at 37°C for 30 minutes.
- Terminate the reactions by adding gel loading buffer containing SDS.
- Load the samples onto an agarose gel.
- Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
- Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
- The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control (no inhibitor).

ALK5 Autophosphorylation Inhibition Assay

Objective: To measure the inhibition of ALK5 kinase activity by assessing its autophosphorylation.

Materials:

- Recombinant human ALK5 kinase domain
- Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- [γ -³²P]ATP

- Test compounds dissolved in DMSO
- SDS-PAGE gels
- Phosphorimager

Procedure:

- Pre-incubate the ALK5 enzyme with the test compound at various concentrations in the kinase buffer for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding [γ - ^{32}P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
- Terminate the reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen.
- Quantify the level of ALK5 autophosphorylation using a phosphorimager.
- Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce ALK5 autophosphorylation by 50%.

In Vitro Antibacterial Assay (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various bacterial strains.

Materials:

- Bacterial strains (e.g., *S. aureus*, *E. coli*)
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates

- Test compounds serially diluted in DMSO or broth
- Bacterial inoculum standardized to a specific concentration (e.g., 5×10^5 CFU/mL)

Procedure:

- Dispense the CAMHB into the wells of a 96-well plate.
- Add serial dilutions of the test compounds to the wells.
- Inoculate each well with the standardized bacterial suspension.
- Include positive (bacteria and broth) and negative (broth only) controls.
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

PfPI4K Kinase Assay

Objective: To measure the inhibition of PfPI4K activity.

Materials:

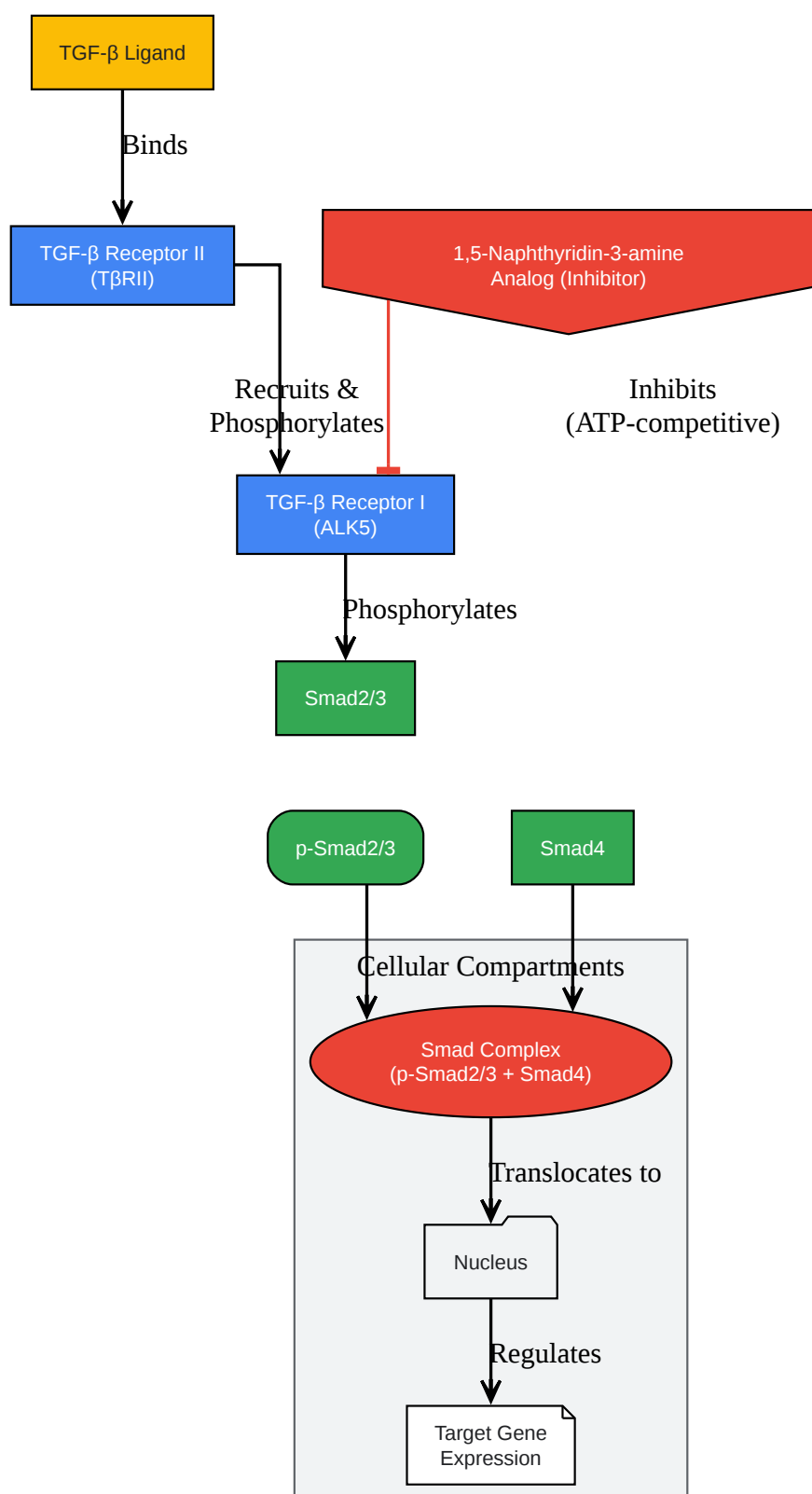
- Recombinant PfPI4K enzyme
- Kinase buffer (specific composition may vary, but typically contains a buffer, MgCl₂, DTT, and a lipid substrate like phosphatidylinositol)
- [γ -³²P]ATP
- Test compounds dissolved in DMSO
- Lipid extraction reagents
- Scintillation counter

Procedure:

- Prepare reaction mixtures containing the kinase buffer, lipid substrate, and test compounds at various concentrations.
- Add the PfPI4K enzyme to initiate the reaction.
- Start the kinase reaction by adding [γ - 32 P]ATP.
- Incubate the reaction at room temperature or 30°C for a specific duration.
- Stop the reaction and extract the radiolabeled lipid product (phosphatidylinositol-4-phosphate).
- Quantify the amount of radiolabeled product using a scintillation counter.
- Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces PfPI4K activity by 50%.

Visualizations

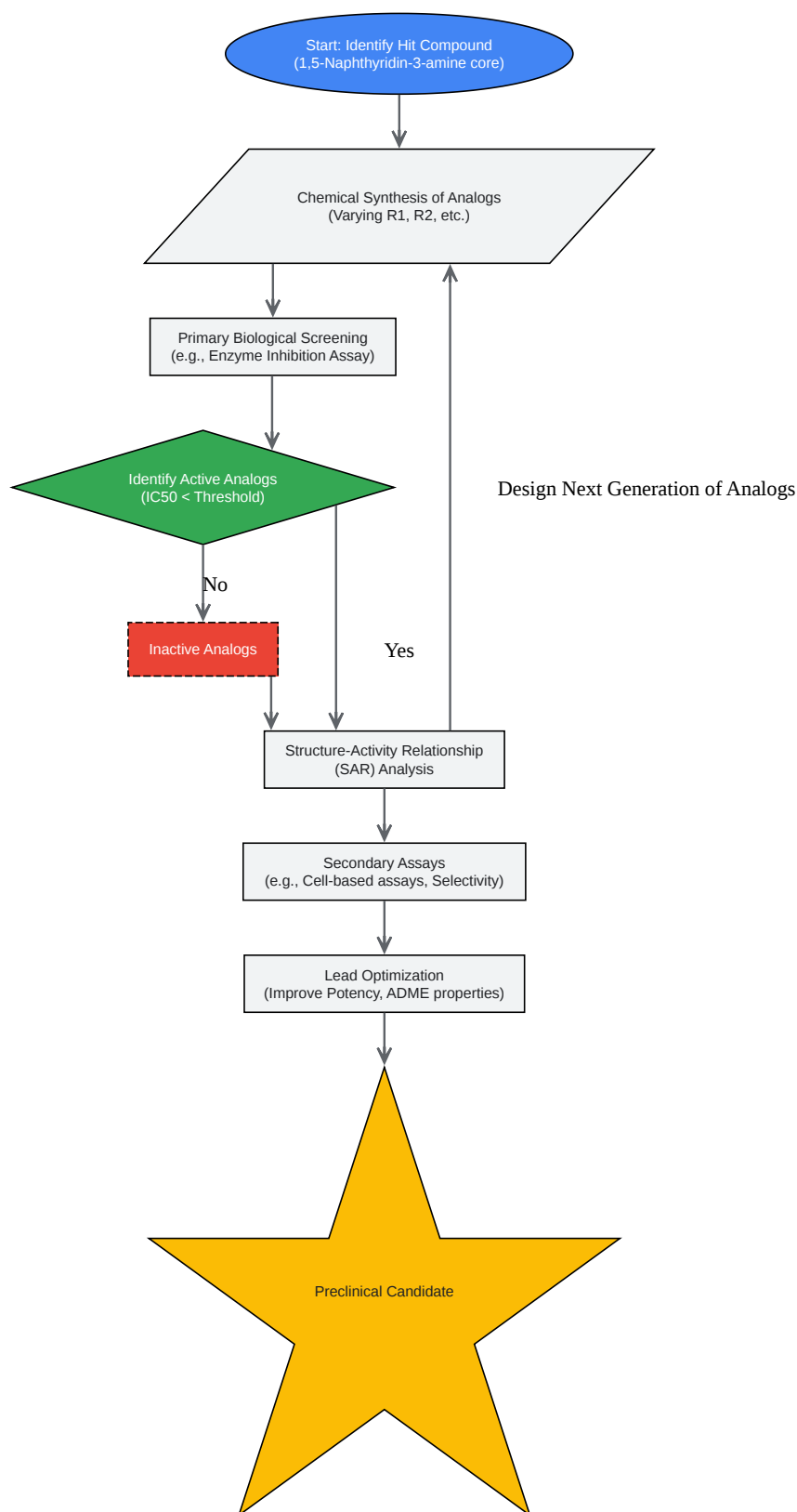
TGF- β /ALK5 Signaling Pathway



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Caption: TGF- β /ALK5 signaling pathway and the mechanism of inhibition by **1,5-naphthyridin-3-amine** analogs.

Experimental Workflow for a Structure-Activity Relationship (SAR) Study



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Caption: A typical experimental workflow for a structure-activity relationship (SAR) study of **1,5-naphthyridin-3-amine** analogs.

Conclusion

The **1,5-naphthyridin-3-amine** scaffold has proven to be a versatile platform for the development of potent and selective inhibitors against a range of important biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that careful modification of the substituents at various positions on the naphthyridine core can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a foundation for researchers to further explore the potential of this promising class of compounds in drug discovery and development. Future efforts in this area will likely focus on fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of these analogs to translate their in vitro potency into in vivo efficacy.

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